

Technical Guide: Mal-PEG4-CH₂COOH

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Compound of Interest

Compound Name: Mal-PEG4-CH₂COOH

CAS No.: 1286754-10-6

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Heterobifunctional Crosslinking & Bioconjugation Strategies

Executive Summary

Mal-PEG4-CH₂COOH (Maleimide-PEG4-Acetic Acid) is a high-performance heterobifunctional crosslinker used to covalently conjugate thiol-containing molecules (e.g., cysteine-rich proteins, antibodies) with amine-containing moieties (e.g., small molecule drugs, fluorophores).

Unlike hydrophobic crosslinkers (e.g., SMCC), the inclusion of a PEG4 (tetraethylene glycol) spacer introduces hydrophilicity, reducing aggregation and providing a discrete, flexible distance (approx. 17.7 Å) between conjugated species.^[1] This guide details the physicochemical properties, reaction mechanisms, and a validated two-step conjugation protocol for this specific reagent.

Part 1: Chemical Identity & Properties^{[1][2]}

Property	Specification
Chemical Name	Maleimide-PEG4-acetic acid
Formula	C ₁₅ H ₂₃ NO ₈
Molecular Weight	345.35 g/mol
Spacer Length	~17.7 Å (PEG4 unit)
Reactive Group A	Maleimide (Reacts with Sulfhydryls/Thiols at pH 6.5–7.[2]5)
Reactive Group B	Carboxylic Acid (Reacts with Primary Amines upon activation)
Solubility	Soluble in DMSO, DMF, DCM, and Water (due to PEG)
Storage	-20°C, desiccated, under inert gas (Ar/N ₂). Hygroscopic.

Structural Advantage: The PEG4 Spacer

The "PEG4" designation refers to a discrete polyethylene glycol chain (

).[1] In drug development (specifically ADCs), this length is a "Goldilocks" zone:

- Solubility: It masks the hydrophobicity of the maleimide and the payload, preventing the conjugate from precipitating in aqueous media.
- Monodispersity: Unlike polymeric PEGs (which are mixtures of chain lengths), PEG4 is a single molecular species, simplifying mass spectrometry characterization and regulatory CMC (Chemistry, Manufacturing, and Controls) analysis.
- Stealth: It reduces immunogenic recognition compared to alkyl spacers.

Part 2: Mechanistic Principles

The utility of **Mal-PEG4-CH₂COOH** relies on orthogonal reactivity: the maleimide and carboxyl groups react under different conditions, preventing homopolymerization.

The Maleimide-Thiol Reaction (Michael Addition)

The maleimide ring contains an electron-deficient double bond that acts as a Michael acceptor. [3] A thiolate anion (RS^-) attacks the double bond, forming a stable thioether linkage. [3]

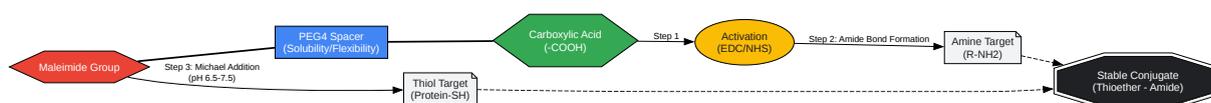
- Optimal pH: 6.5 – 7.5. [4][5][6][7]
- Specificity: At pH > 8.0, primary amines can also attack the maleimide (side reaction). Hydrolysis of the maleimide ring to non-reactive maleamic acid also accelerates at high pH. [6]

Carboxyl Activation (Amidation)

The terminal $-CH_2COOH$ is not spontaneously reactive with amines. It requires activation, typically via EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form an active NHS-ester intermediate. [8] This intermediate then undergoes nucleophilic attack by a primary amine.

Mechanism Visualization

The following diagram illustrates the dual-reaction pathway.



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Figure 1: Mechanistic pathway of **Mal-PEG4-CH₂COOH**. The central PEG spacer links the thiol-reactive head and the amine-reactive tail.

Part 3: Experimental Framework (Validated Protocol)

Scenario: Conjugating a small molecule amine (Drug-NH₂) to an Antibody (Ab-SH). Note: Because EDC activates ALL carboxyls, you cannot react Mal-PEG4-COOH directly with a

protein amine using EDC, or the protein will crosslink to itself. You must activate the linker with the small molecule first.

Materials Required[1][9][10][11][12][13][14][15]

- **Mal-PEG4-CH₂COOH**[2]
- EDC (Water soluble carbodiimide)
- NHS (N-hydroxysuccinimide)[8]
- Dry DMF or DMSO (anhydrous)
- Reaction Buffer: PBS, pH 7.2 (EDTA included to prevent metal-catalyzed thiol oxidation)

Step 1: In-Situ Activation & Amine Coupling

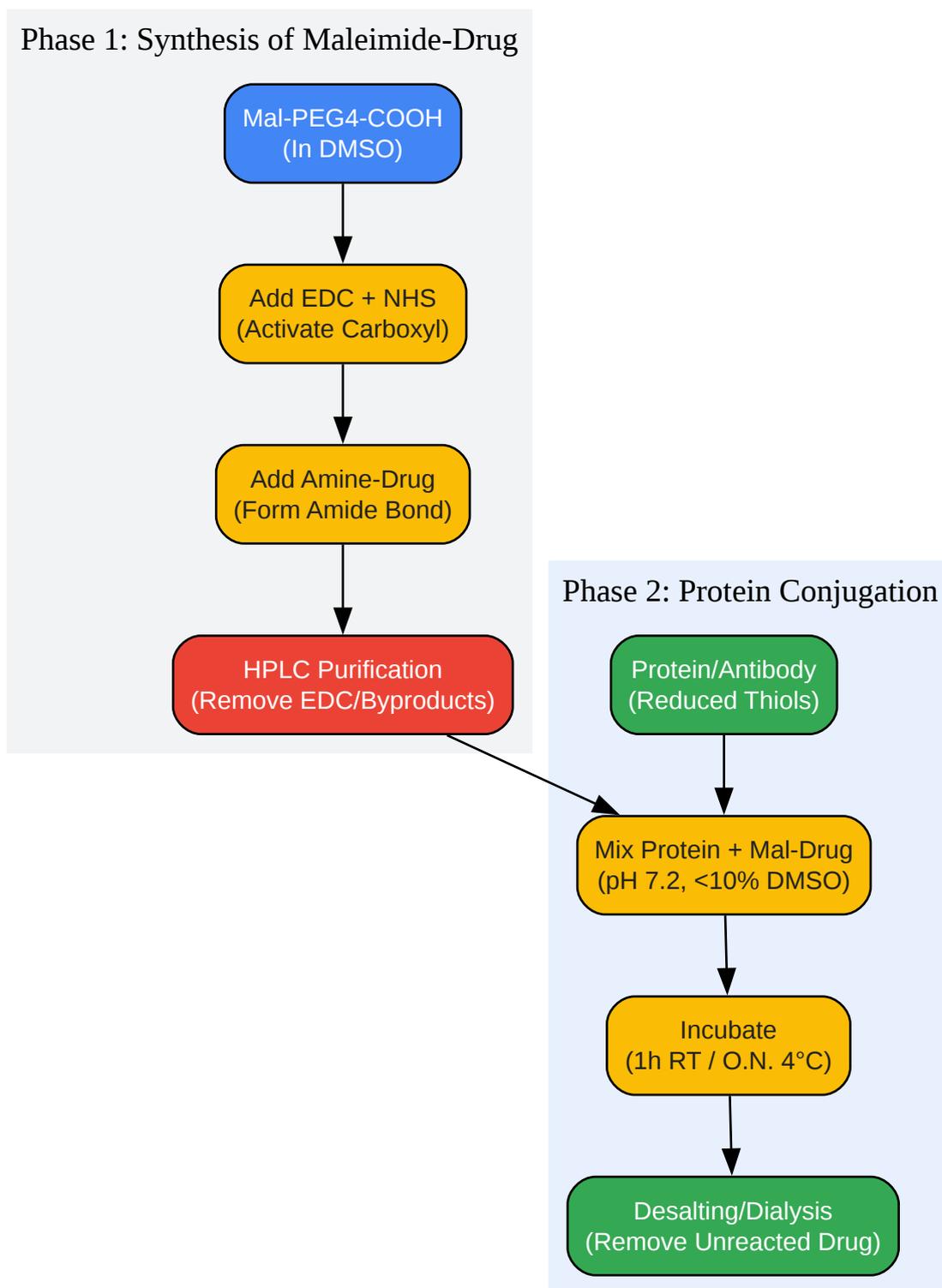
- **Dissolution:** Dissolve 10 mg of **Mal-PEG4-CH₂COOH** in 100 μ L of dry DMSO.
- **Activation:** Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.
- **Incubation:** React for 15–30 minutes at Room Temperature (RT). This generates the semi-stable NHS-ester in situ.
- **Amine Coupling:** Add the amine-containing small molecule (dissolved in DMSO/DMF) to this mixture. Add Triethylamine (TEA) if necessary to ensure the amine is deprotonated.
- **Completion:** React for 1–2 hours at RT.
- **Purification (Critical):** Purify the intermediate (Mal-PEG4-Amide-Drug) using HPLC or Flash Chromatography to remove excess EDC/NHS and byproducts. Failure to purify here may result in EDC reacting with the antibody in Step 2.

Step 2: Thiol Conjugation (Antibody/Protein)

- **Preparation:** Ensure the Antibody (Ab) has free thiols. If native thiols are oxidized (disulfides), reduce with TCEP or DTT, then desalt to remove the reducing agent.[6]

- **Mixing:** Dissolve the purified Mal-PEG4-Drug intermediate in DMSO. Add it to the Antibody solution (in PBS, pH 7.2).
 - **Ratio:** Typically 5–20 molar excess of Maleimide-Linker over Antibody.
 - **Solvent:** Keep final organic solvent concentration <10% to avoid protein denaturation.
- **Incubation:** React for 1 hour at RT or overnight at 4°C.
- **Quenching:** Add excess Cysteine or Mercaptoethanol to quench unreacted maleimides.
- **Final Purification:** Remove excess small molecules via Size Exclusion Chromatography (SEC) or dialysis.

Workflow Diagram



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Figure 2: Step-by-step workflow for conjugating a small molecule to a protein using **Mal-PEG4-CH₂COOH**.

Part 4: Critical Quality Attributes & Troubleshooting Maleimide Hydrolysis (The "Ring Opening" Issue)

The maleimide ring is susceptible to hydrolysis, forming maleamic acid, which cannot react with thiols.

- Cause: High pH (>8.0) or prolonged storage in aqueous buffer.
- Prevention: Dissolve **Mal-PEG4-CH2COOH** in anhydrous DMSO/DMF immediately before use. Do not store aqueous stock solutions.[5][7]
- Post-Conjugation Stabilization: Interestingly, after the thiol reaction, controlled hydrolysis of the thiosuccinimide ring (at pH 9.0 for extended time) can actually stabilize the ADC by preventing the Retro-Michael reaction (payload loss) in plasma [1].

EDC Polymerization Risks

As noted in the protocol, never add EDC to a mixture containing both the linker and a protein. EDC is a "zero-length" crosslinker that will stitch the protein's own amines and carboxyls together, causing precipitation. Always perform the activation step on the small molecule ex-situ or buy the pre-activated NHS-ester version if the small molecule is sensitive to EDC.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Conjugation Yield	Maleimide hydrolysis	Ensure pH < 7.5; Use fresh DMSO stock.
Precipitation	Hydrophobic aggregation	Ensure PEG linker is used (PEG4 is usually sufficient). Keep DMSO <10%.
No Reaction (Amine)	Carboxyl not activated	Check EDC/NHS quality (hygroscopic). Ensure buffer has NO amines (Tris/Glycine).
Protein Aggregation	Over-labeling	Reduce molar excess of linker.

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